(Bromomethyl)(triethoxy)silane

Description

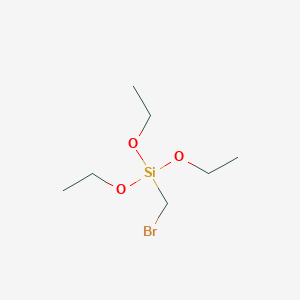

Structure

3D Structure

Properties

CAS No. |

53696-81-4 |

|---|---|

Molecular Formula |

C7H17BrO3Si |

Molecular Weight |

257.20 g/mol |

IUPAC Name |

bromomethyl(triethoxy)silane |

InChI |

InChI=1S/C7H17BrO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 |

InChI Key |

QGHLTGVNDIVBDK-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CBr)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)(triethoxy)silane can be synthesized through the reaction of triethoxysilane with bromomethyl compounds under controlled conditions. One common method involves the hydrosilylation of allyl bromide with triethoxysilane in the presence of a platinum catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)(triethoxy)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Hydrosilylation Reactions: The triethoxy group can participate in hydrosilylation reactions, which are useful in the synthesis of organosilicon compounds.

Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrosilylation Reactions: Catalysts such as platinum or rhodium are used to facilitate the addition of silicon-hydrogen bonds to unsaturated substrates.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

- Substituted silanes

- Organosilicon compounds with various functional groups

- Reduced silane derivatives

Scientific Research Applications

(Bromomethyl)(triethoxy)silane is an organosilicon compound that contains a bromomethyl group and three ethoxy groups connected to a silicon atom; its chemical formula is CHBrOSi. It is a trialkoxysilane and has versatility in different applications. this compound has a combination of bromine and ethoxy groups, which allows for unique reactivity patterns that are not present in similar compounds. This makes it valuable in applications where both halogenation and silanization are required.

This compound Synthesis

Several methods exist for synthesizing this compound:

This compound Applications

this compound has various applications across different fields:

This compound Interaction Studies

Interaction studies with this compound focus on its reactivity with different nucleophiles and electrophiles. These studies help understand how this compound can be used in synthetic pathways. Its reactivity with amines or alcohols can lead to the formation of derivatives with enhanced properties or functionalities.

Several compounds share similarities with this compound, particularly in their structure and reactivity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Trimethoxysilane | Three methoxy groups on silicon | Commonly used as a coupling agent in silanization |

| Triethoxysilane | Three ethoxy groups on silicon | Used for surface modification and adhesion |

| Bromopropyltrimethoxysilane | Bromopropyl group plus three methoxy groups | Useful for introducing bromine into organic compounds |

| (Chloromethyl)(triethoxy)silane | Chloromethyl group instead of bromomethyl | Different reactivity profile due to chlorine |

Mechanism of Action

The mechanism of action of (Bromomethyl)(triethoxy)silane involves the reactivity of its bromomethyl and triethoxy groups. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds. The triethoxy group can participate in hydrolysis and condensation reactions, forming siloxane linkages. These reactions enable the compound to modify surfaces and create functionalized materials with enhanced properties.

Comparison with Similar Compounds

Comparison with Similar Triethoxy Silane Compounds

Functional Group Diversity and Reactivity

Triethoxy silanes vary primarily in their organic substituents, which dictate their reactivity and applications. Key examples include:

γ-(Aminopropyl)triethoxysilane (APTES)

- Structure: Contains an aminopropyl (-CH₂CH₂CH₂NH₂) group.

- Applications: Widely used in nanocomposites (e.g., CoFe₂O₄ nanoparticle coatings ), molecular imprinting polymers , and protein immobilization .

- Key Findings : Enhances adhesion via amine interactions but may reduce mechanical properties in rubber composites due to polar group incompatibility .

γ-(Mercaptopropyl)triethoxy silane

- Structure : Features a mercapto (-CH₂CH₂CH₂SH) group.

- Applications: Improves rubber/clay nanocomposite strength through disulfide crosslinking .

- Performance : In NBR/OMMT composites, it increases tensile strength by 25% compared to unmodified systems .

Bis-[(γ-triethoxy silane)propyl] tetrasulfur (TESPT)

- Structure : Bifunctional silane with sulfur bridges.

- Applications : Critical in rubber vulcanization (e.g., silica-filled polychloroprene) for enhancing crosslinking .

- Performance: Reduces vulcanization time by 30% compared to non-sulfured analogs .

Triethoxy(ethyl)silane

- Structure : Simple ethyl (-CH₂CH₃) substituent.

- Applications : Surface modification for natural fiber composites (e.g., coir/PVC), improving fatigue resistance .

- Performance : Increases fatigue limit by 40% in treated coir composites .

Vinyl triethoxy silane (VTES)

- Structure : Vinyl (-CH=CH₂) group.

- Applications: Enhances dispersion of nanoparticles (e.g., ATO) in coatings .

- Performance: Reduces particle agglomeration by 45% in nanocomposite slurries .

(Bromomethyl)(triethoxy)silane

- Unique Features: The bromomethyl group enables nucleophilic substitution reactions, making it suitable for alkylation or as a halogenated intermediate. Its hydrolysis forms silanol groups for surface bonding.

- Potential Applications: Likely used in halogen-functionalized polymers, flame retardants, or as a precursor in organic synthesis.

Mechanical Properties in Composites

- APTES : Poor mechanical reinforcement in rubber due to amine-polarity mismatch .

- Mercaptopropyl/TESPT : Superior tensile strength (20–30% improvement) via sulfur-mediated crosslinking .

- Bromomethyl : Expected to enhance interfacial adhesion in halogen-compatible systems (e.g., PVC, fluoropolymers).

Dispersion and Stability

- VTES: Reduces ATO nanoparticle size from 221 nm to 121 nm in slurries .

- TESPT : Improves silica dispersion in rubber matrices, reducing filler aggregation .

- Bromomethyl: Bromine’s hydrophobicity may improve compatibility in non-polar matrices but requires optimization to prevent phase separation.

Hydrolysis and Stability

- APTES/OES: Hydrolysis rates depend on pH and temperature; amino groups accelerate self-condensation .

- Bromomethyl: Bromine’s electron-withdrawing effect may slow hydrolysis compared to alkyl or amino analogs.

Data Table: Functional Groups and Performance

Q & A

Q. Key Variables Table

How can spectroscopic techniques (NMR, FT-IR) be utilized to characterize this compound and confirm its structure?

Basic Research Question

- ¹H/¹³C NMR : The bromomethyl group (CH₂Br) shows distinct splitting patterns: ~δ 3.3–3.7 ppm (CH₂) and δ 1.2 ppm (triethoxy OCH₂CH₃) .

- ²⁹Si NMR : A peak near δ 10–20 ppm confirms the triethoxy-Si–CH₂Br structure .

- FT-IR : Si–O–C stretches at 1000–1100 cm⁻¹ and C–Br at ~500–600 cm⁻¹ .

Advanced Tip : Compare with analogs like triethoxy(vinyl)silane or perfluorinated silanes to validate spectral assignments.

What are the key challenges in handling this compound due to its reactivity, and what precautions are necessary?

Advanced Research Question

- Moisture Sensitivity : Hydrolysis of Si–O bonds generates HBr, requiring inert atmospheres (N₂/Ar) and dry solvents .

- Thermal Stability : Decomposition above 100°C may release toxic brominated byproducts; use low-temperature storage (<4°C) .

- Safety Protocols : Use fume hoods, PPE, and neutralization traps for HBr .

How does the bromomethyl group in this compound facilitate its use in cross-coupling reactions compared to other halomethyl silanes?

Advanced Research Question

The C–Br bond’s moderate reactivity enables selective substitution in Suzuki or Stille couplings, unlike less reactive Cl or more labile I analogs. For example, bromotrimethylsilane acts as a bromine donor in bromohydrin synthesis . The triethoxy group stabilizes the silane while allowing surface functionalization in materials science .

Mechanistic Insight : In Pd-catalyzed reactions, oxidative addition of C–Br bonds occurs faster than C–Cl, enhancing catalytic turnover .

What strategies can be employed to resolve contradictions in reported reaction outcomes when using this compound in organometallic syntheses?

Advanced Research Question

- Catalyst Screening : Test Pd(0)/Pd(II), Ni, or Cu catalysts, as seen in fluorosilane reactions .

- Solvent Effects : Compare polar (DMF) vs. nonpolar (toluene) media; DMF may accelerate Si–C bond cleavage .

- Additives : Use ligands (e.g., PPh₃) to stabilize intermediates or suppress side reactions .

Case Study : Divergent yields in Grignard reactions may arise from trace moisture; rigorous drying (molecular sieves) improves reproducibility .

What role does this compound play in surface modification, and how does its performance compare to fluorinated silanes?

Advanced Research Question

While fluorinated silanes (e.g., perfluorooctyl triethoxysilane ) provide superior hydrophobicity, bromomethyl variants offer reactive sites for post-functionalization (e.g., thiol-ene click chemistry). The Br group enables covalent attachment of biomolecules or polymers, critical in sensor fabrication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.